(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further modified by a trimethylsilyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 4-bromo-1-(trimethylsilyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for enzyme activity.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective reagent in various organic transformations. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be further manipulated in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
(4-(Trimethylsilyl)phenyl)boronic acid: Similar structure but lacks the biphenyl moiety.
(4-(Trimethylsilyl)ethynyl)phenylboronic acid: Contains an ethynyl group instead of a biphenyl structure.
(4-(Trimethylsilyl)benzyl)boronic acid: Features a benzyl group instead of a biphenyl structure.
Uniqueness
(4’-(Trimethylsilyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler boronic acids. The presence of the trimethylsilyl group enhances its solubility in organic solvents and facilitates its use in various synthetic applications .
Properties
Molecular Formula |
C15H19BO2Si |
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Molecular Weight |
270.21 g/mol |
IUPAC Name |
[4-(4-trimethylsilylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H19BO2Si/c1-19(2,3)15-10-6-13(7-11-15)12-4-8-14(9-5-12)16(17)18/h4-11,17-18H,1-3H3 |
InChI Key |
PDGVMIWREJMDDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C)(O)O |
Origin of Product |
United States |
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